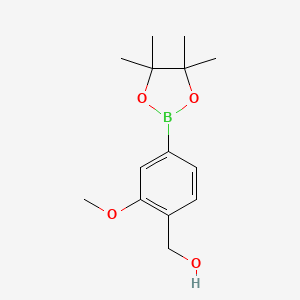

4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester

Übersicht

Beschreibung

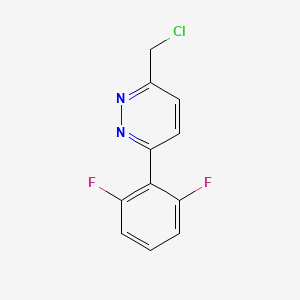

“4-Hydroxymethyl-3-methoxyphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C14H21BO4 . It has a molecular weight of 264.13 g/mol . This compound is typically stored at 2-8°C .

Synthesis Analysis

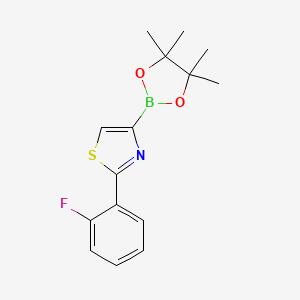

Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The InChI code for this compound is1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-8,16H,9H2,1-5H3 . The canonical SMILES string is B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)OC . Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the copper-catalyzed alkylation and arylation of chiral propargylic phosphates as well as in Suzuki-Miyaura coupling reaction .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 47.9 Ų . It has a complexity of 303 and a covalently-bonded unit count of 1 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

- Hyperbranched Polythiophene : Used in the catalyst-transfer Suzuki–Miyaura coupling reaction to create hyperbranched polythiophene with nearly 100% branching. This process demonstrates potential in the development of advanced polymeric materials (Segawa, Higashihara, & Ueda, 2013).

Drug Delivery Systems

- Responsive Poly(ε-caprolactone)-b-Poly(ethylene oxide) Block Copolymer Micelles : Synthesized using 4-hydroxymethyl(phenylboronic) acid pinacolate, these micelles are responsive to glucose and lactic acid, making them suitable for targeted drug delivery, particularly in diabetic or cancer treatments (Vrbata & Uchman, 2018).

Responsive Materials

- Oxidation-Sensitive Copolymer for Anticancer Drug Delivery : This study involved the creation of an oxidation-sensitive copolymer, which could potentially be used for targeting cancer therapy due to its responsiveness to the oxidative stress environment at tumor sites (Zhang et al., 2019).

Sensor Development

- Highly Sensitive Fluorescent Sensor : Development of a sensor for trace amounts of water based on photo-induced electron transfer, using derivatives of phenylboronic esters. This has implications for environmental monitoring and water quality assessment (Miho et al., 2021).

Pharmaceutical Stability

- Stability of Phenylboronic Pinacol Esters : Investigating the hydrolysis and stability of these compounds at physiological pH, which is crucial for their application in drug design and delivery systems (Achilli et al., 2013).

Light Emission and Electronic Applications

- Phosphorescent Properties : Research on arylboronic esters, including phenylboronic acid pinacol ester, revealed their unexpected phosphorescent properties in the solid state, opening new possibilities in electronic and light-emitting applications (Shoji et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .

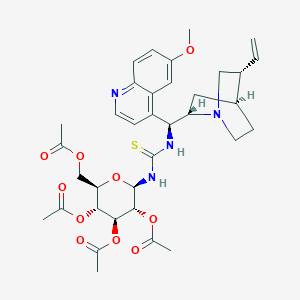

Mode of Action

The compound, also known as (2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, is used as a reactant in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for the formation of carbon-carbon bonds, an essential process in organic synthesis . The compound can also be used to prepare ethylidenedihydroindolones as potential neoplastic agents .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound is used, is a fundamental reaction in organic chemistry, widely used in the synthesis of various organic compounds .

Pharmacokinetics

It’s worth noting that the stability of boronic esters like this compound can present challenges in a biological context .

Result of Action

The compound can be used to synthesize various organic compounds via the Suzuki-Miyaura cross-coupling reaction . For example, it can be used to prepare ethylidenedihydroindolones, which are potential neoplastic agents . It can also be used to synthesize 5,6-dihydropyrrolo[2,1-b]isoquinoline derivatives .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Eigenschaften

IUPAC Name |

[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-8,16H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIOTDLRHVKZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromobenzyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B3238146.png)

![7-(4-Methyl-imidazol-1-yl)-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B3238149.png)

![Tris[2-(ethenyloxy)ethyl] benzene-1,3,5-tricarboxylate](/img/structure/B3238160.png)

![4-Bromo-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B3238179.png)

![N-(2,6-diChlorophenyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B3238209.png)

![7-Oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid monobenzyl ester](/img/structure/B3238235.png)